molecular formula C18H19ClN2O3 B4961614 ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Cat. No. B4961614
M. Wt: 346.8 g/mol
InChI Key: JYSHAKAZHYLDBX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as AP-III-a4, is a chemical compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure, which makes it suitable for different types of research.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, a category including the specified compound, are known for their versatility in chemical reactions. They can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine derivatives, using different nucleophilic reagents (Harb et al., 1989). This highlights its potential in synthesizing a wide array of chemical structures.

Catalytic Applications

Research has explored the use of different catalysts, including organic and inorganic substances, and ionic liquids, in the synthesis of some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates. This indicates its role in studying catalytic processes (Hai et al., 2017).

Structural Analysis

The compound's structure has been extensively analyzed through methods like IR, NMR (1D and 2D) spectra, and single-crystal X-ray structural analysis. These analyses have revealed insights into its molecular conformation, offering a deeper understanding of its chemical behavior (Kumar et al., 2014).

DFT Analysis and Supramolecular Assemblies

A theoretical characterization using DFT calculations has been done on substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. This study has analyzed the interesting supramolecular assemblies formed in the solid state, providing insights into the molecular interactions and stability of these compounds (Chowhan et al., 2020).

Antimicrobial Activities

Some studies have indicated the antimicrobial potential of derivatives synthesized from ethyl 6-amino-5-cyano-4-aryl-4H-pyran-3-carboxylates. This opens up possibilities for their use in developing new antimicrobial agents (Hafez et al., 2016).

properties

IUPAC Name

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSHAKAZHYLDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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